REACTION_SMILES
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[CH3:1][O:2][c:3]1[n:4][c:5](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[s:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12].[CH3:21][OH:22].[Na+:20].[OH-:19]>>[CH3:1][O:2][c:3]1[n:4][c:5](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[s:6][c:7]1[C:8](=[O:9])[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(-c2ccccc2)nc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1nc(-c2ccccc2)sc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |